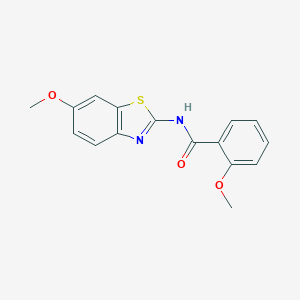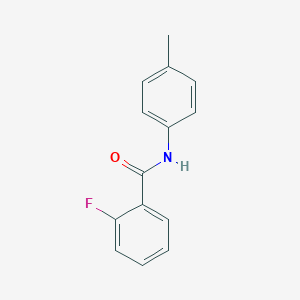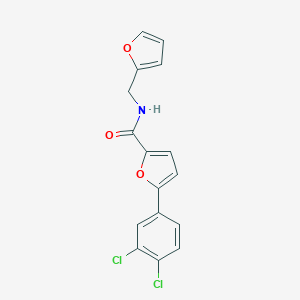
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as DESI, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DESI is a small molecule that can selectively bind to certain proteins, making it a promising candidate for drug development.
Mécanisme D'action
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide works by selectively binding to certain proteins, specifically the oncogenic transcription factor MYC and the chaperone protein HSP90. By binding to these proteins, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can disrupt their function and inhibit the growth of cancer cells. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the aggregation of misfolded proteins, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to have a low binding affinity for off-target proteins, making it a promising candidate for drug development. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have a long half-life, which is beneficial for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its selectivity for certain proteins, which allows for targeted drug development. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has a low risk of toxicity and is well-tolerated in animal models. However, one limitation of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its relatively complex synthesis process, which may limit its scalability for large-scale drug development.
Orientations Futures
There are several potential future directions for 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide research. One area of interest is in developing 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide derivatives with improved binding affinity and selectivity for certain proteins. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be studied for its potential use in treating other diseases, such as infectious diseases and autoimmune disorders. Finally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be studied for its potential use in combination therapy with other drugs to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 2,5-diethoxybenzenesulfonyl chloride with pyridine-3-carboxaldehyde, followed by the addition of ammonium acetate and reduction with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by selectively binding to certain proteins that are overexpressed in cancer cells. 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from damage.
Propriétés
Formule moléculaire |
C16H20N2O4S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-3-21-14-7-8-15(22-4-2)16(10-14)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |
Clé InChI |
MSRBGACACMLQPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)






![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)